

A Comprehensive Technical Guide to 2-Cyclooctylethanamine for Pharmaceutical Research and Development

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Compound of Interest

Compound Name: 2-Cyclooctyl-ethylamine

CAS No.: 4744-94-9

Cat. No.: B1507534

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Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 2-cyclooctylethanamine, a versatile primary amine with significant potential as a building block in medicinal chemistry and drug development. While not extensively documented as a standalone therapeutic agent, its unique structural features—a lipophilic cyclooctyl group combined with a reactive ethylamine tail—make it a compound of interest for researchers and scientists. This document covers its formal nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and a discussion of its potential applications in pharmaceutical design. The guide is structured to provide both foundational knowledge and practical insights for professionals in the field.

Nomenclature and Chemical Identification

The precise identification of a chemical entity is foundational to all scientific research. 2-Cyclooctylethanamine is identified by several names and registry numbers across various chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) designates the preferred name as 2-cyclooctylethanamine.[1] The term "ethanamine" is the systematic name for "ethylamine". [2][3]

Synonyms and Alternative Names: In literature and commercial catalogs, this compound may be listed under various synonyms, including:

- (2-Cyclooctylethyl)amine[1]
- **2-Cyclooctyl-ethylamine**[4]
- Cyclooctaneethanamine[4]
- 2-CYCLOOCTYLETHAN-1-AMINE[1]

A consolidated list of key identifiers is presented in Table 1 for unambiguous referencing.

Table 1: Core Chemical Identifiers for 2-Cyclooctylethanamine

Identifier	Value	Source(s)
CAS Number	4744-94-9	[1][4]
Molecular Formula	C ₁₀ H ₂₁ N	[1][4]
Molecular Weight	155.28 g/mol	[1][4]
InChIKey	CYLNFXZMOWHGFB- UHFFFAOYSA-N	[1]
Canonical SMILES	NCCC1CCCCCCC1	

| MDL Number | MFCD04114511 |[4] |

Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are critical for predicting its suitability for specific applications, from synthesis workups to pharmacokinetic behavior.

The large, non-polar cyclooctyl ring imparts significant lipophilicity, while the primary amine group provides a site for hydrogen bonding and acid-base chemistry. The predicted pKa of approximately 10.5 suggests it is a moderately strong base, comparable to other primary alkylamines.[4]

Table 2: Key Physicochemical Properties of 2-Cyclooctylethanamine

Property	Value	Notes / Significance
Physical Form	Solid	[4]
Boiling Point	116-117 °C (at 23 Torr)	[4]
Density (Predicted)	0.847 ± 0.06 g/cm ³	[4]
pKa (Predicted)	10.52 ± 0.10	[4] Indicates a basic character, likely protonated at physiological pH.
XLogP3-AA (Predicted)	3.5	[1] Suggests high lipophilicity and potential for membrane permeability.
Hydrogen Bond Donors	1	[1] The -NH ₂ group can donate hydrogen bonds.

| Hydrogen Bond Acceptors | 1 [[1] The nitrogen atom can accept a hydrogen bond. |

Synthesis and Methodologies

The synthesis of 2-cyclooctylethanamine can be efficiently achieved from commercially available precursors. One documented route involves the reduction of a nitrile intermediate.[4] This section provides a detailed, self-validating protocol for the synthesis via the reduction of 2-cyclooctylacetonitrile.

Synthetic Strategy: Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on

factors like scale, functional group tolerance, and desired reaction conditions. For laboratory-scale synthesis where high reactivity is desired, Lithium Aluminum Hydride (LiAlH₄ or LAH) is an excellent choice. It is a potent, non-selective reducing agent that efficiently reduces nitriles to primary amines.

Experimental Protocol: LAH Reduction of 2-Cyclooctylacetonitrile

This protocol describes the reduction of 2-cyclooctylacetonitrile to yield 2-cyclooctylethanamine.

Materials:

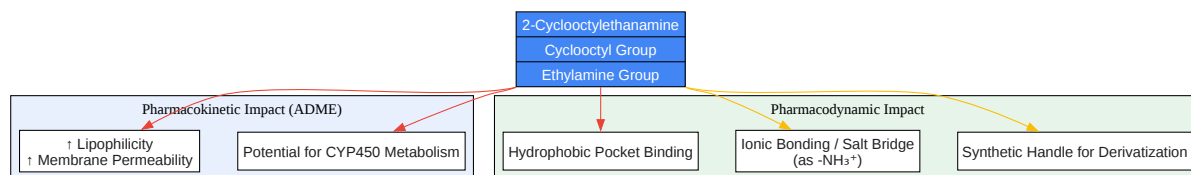
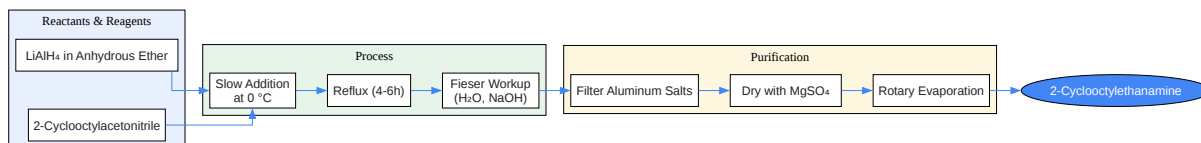
- 2-Cyclooctylacetonitrile
- Lithium Aluminum Hydride (LAH)
- Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
- Distilled Water
- 15% Sodium Hydroxide (NaOH) solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** Under an inert atmosphere, a solution of 2-cyclooctylacetonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a separate flask.
- **LAH Suspension:** In the main reaction flask, a suspension of LAH (approx. 1.5 eq) in anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath. **Causality:** Using an excess of LAH ensures the complete reduction of the nitrile. The reaction is highly exothermic, necessitating cooling to control the reaction rate and prevent side reactions.

- **Addition of Nitrile:** The solution of 2-cyclooctylacetone nitrile is added dropwise to the stirred LAH suspension via a dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours to ensure the reaction goes to completion.
- **Workup (Fieser Method):** The flask is cooled back to 0 °C. The reaction is quenched by the slow, sequential addition of:
 - 'x' mL of water (where 'x' is the mass of LAH in grams).
 - 'x' mL of 15% NaOH solution.
 - '3x' mL of water.
 - **Causality:** This specific workup procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the purification process.
- **Filtration and Extraction:** The resulting white precipitate is filtered off, and the filter cake is washed with additional diethyl ether. The combined organic filtrate contains the desired product.
- **Drying and Concentration:** The organic solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-cyclooctylethanamine.
- **Purification:** If necessary, the product can be further purified by vacuum distillation.

Synthesis Workflow Diagram



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Caption: Logical relationship between structural features and drug properties.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. 2-Cyclooctylethanamine is classified as harmful if swallowed.

Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement
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| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed [1]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place. [5]

Conclusion

2-Cyclooctylethanamine is a primary amine characterized by a unique combination of a bulky, lipophilic cyclooctyl group and a reactive ethylamine functional group. While its direct therapeutic applications are not established, its value to the drug development community is significant as a versatile intermediate and structural scaffold. Its physicochemical properties, particularly its basicity and high lipophilicity, provide a strong foundation for designing molecules with specific pharmacokinetic and pharmacodynamic profiles. The synthetic route via nitrile reduction is robust and accessible, making it a readily available tool for medicinal chemists. This guide provides the core technical information necessary for researchers and scientists to effectively utilize 2-cyclooctylethanamine in their discovery and development programs.

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